(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Description
This compound features a benzothiazole core substituted with a chloro and methyl group at positions 7 and 4, respectively. The piperazine moiety is linked to a 5,6-dihydro-1,4-dioxin ring via a methanone bridge. The dioxin ring may enhance solubility or metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-11-2-3-12(18)15-14(11)19-17(25-15)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLGFBIFIGREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 429.9 g/mol. The structure features a piperazine ring connected to a benzo[d]thiazole moiety and a dioxin component, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S |
| Molecular Weight | 429.9 g/mol |
| CAS Number | 897488-97-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COXs) and tubulin polymerization inhibitors .
- Receptor Interaction : The piperazine moiety suggests potential interactions with various receptors, possibly modulating pathways related to inflammation and cell proliferation.
- Cytotoxic Activity : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values need further validation.
Anticancer Properties
The compound has been investigated for its antiproliferative effects on various cancer types. For instance, studies on structurally related compounds have demonstrated significant activity against melanoma and prostate cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications to the benzo[d]thiazole and piperazine structures can significantly affect their biological potency. For example:
- Substituting different groups on the piperazine ring has been shown to enhance anticancer activity.
- The presence of electron-withdrawing groups on the benzo[d]thiazole enhances binding affinity to target proteins .
Case Studies
Several case studies have highlighted the biological activity of compounds similar to This compound :
- Inhibition of Tubulin Polymerization : A study found that related thiazole compounds inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antiproliferative Assays : Compounds derived from similar scaffolds were screened against the NCI-60 cell line panel, revealing broad-spectrum cytotoxicity with promising IC50 values below 1 µM for several cancer types .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study conducted on related thiazole derivatives demonstrated their efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
Thiazole derivatives have also been studied for their antitumor properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through various biochemical pathways. For instance, compounds similar to this one have been shown to activate caspase pathways and induce cell cycle arrest, leading to increased cell death in tumor models .
Pharmacological Mechanisms
The pharmacological mechanisms of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone include:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence suggesting that thiazole derivatives can protect neuronal cells from damage, making them potential candidates for neurodegenerative diseases .
Study on Antimicrobial Activity
In a study published in the Journal of Korean Chemical Society, a series of thiazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that many derivatives exhibited moderate to excellent activity against a range of bacterial strains, confirming the potential application of these compounds in developing new antimicrobial agents .
Study on Antitumor Effects
Another significant study investigated the antitumor effects of thiazole derivatives in vitro. The findings revealed that these compounds could induce apoptosis in cancer cell lines through mitochondrial dysfunction and activation of apoptotic pathways. This highlights their potential as therapeutic agents in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Differences
| Feature | Target Compound | 7f | 8a |
|---|---|---|---|
| Core Heterocycle | Benzo[d]thiazole | Benzo[b]thiophen | Benzo[b]thiophen |
| Substituents | 7-Cl, 4-CH₃ | 4-NO₂ on piperazine | 4,7-OCH₃ on benzo[b]thiophen |
| Linker | Methanone | Propanone | Propanol |
| Aromatic System | 5,6-Dihydro-1,4-dioxin | None | None |
- Electronic Effects : The chloro and methyl groups on the benzothiazole core in the target compound may enhance electron-withdrawing and lipophilic properties compared to the nitro group in 7f or methoxy groups in 8a .
- Solubility: The dioxin ring in the target compound could improve aqueous solubility relative to the propanone/propanol linkers in 7f and 8a.
Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s C=O stretch (methanone) would likely appear near 1680 cm⁻¹, similar to 7f . Absence of NO₂ or O–H peaks (unlike 7f and 8a) would distinguish the target compound.
- NMR: The dioxin ring’s protons (5,6-dihydro-1,4-dioxin) would show distinct splitting patterns in ¹H-NMR compared to propanone/propanol linkers.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The compound is synthesized via condensation reactions involving piperazine derivatives and halogenated benzothiazole precursors. A common method involves refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form a thiazole intermediate, followed by coupling with 5,6-dihydro-1,4-dioxin-2-yl carbonyl groups under catalytic piperidine in 1,4-dioxane . Key factors affecting yield include:
Q. How is structural characterization performed for this compound?
Answer:
- 1H NMR : Peaks at δ 1.69–1.75 ppm (CH2 groups in piperazine) and δ 2.50–2.57 ppm (methyl group on benzothiazole) confirm core structure .
- Mass spectrometry : Molecular ion peaks align with the molecular formula C22H21ClN2O2S (exact mass: 436.09 g/mol).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .
Q. What in vitro assays are used to evaluate cytotoxicity?
Answer: The sulforhodamine B (SRB) assay is standard for quantifying cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) . Protocol highlights:
- Cell density : 1.5 × 10^5 cells/mL in RPMI-1640 medium with 5% FBS.
- Incubation : 24–48 hours at 37°C with 5% CO2.
- Control : 0.5% DMSO as a vehicle control to exclude solvent artifacts.
IC50 values are calculated using nonlinear regression, with CHS-828 as a reference antitumor agent .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Answer: Key SAR insights include:
- Benzothiazole substituents : Chlorine at position 7 enhances lipophilicity and target binding (e.g., kinase inhibition). Methyl at position 4 reduces metabolic degradation .
- Piperazine moiety : Modifications (e.g., alkylation) alter pharmacokinetics. For example, bulkier groups reduce CNS penetration but improve plasma stability .
- Dioxane ring : Replacement with heterocycles (e.g., pyran) can modulate solubility and bioavailability .
Table 1 : Cytotoxicity of Analogues Against MCF-7 Cells
| Substituent Modification | IC50 (µM) | Reference |
|---|---|---|
| 7-Cl, 4-CH3 (Parent Compound) | 2.8 | |
| 7-F, 4-CH3 | 5.1 | |
| Piperazine → Piperidine | >10 |
Q. How should contradictory cytotoxicity data across cell lines be interpreted?
Answer: Discrepancies (e.g., high activity in HA22T liver cancer cells vs. low activity in DLD-1 colon cancer cells) may arise from:
- Receptor heterogeneity : Variability in target expression (e.g., tyrosine kinases) between cell lines .
- Metabolic differences : Liver cells (HA22T) may metabolize the compound into active intermediates.
- Assay conditions : Differences in cell doubling times or media components (e.g., FBS concentration) affect drug response .
Validate findings using orthogonal assays (e.g., apoptosis markers, caspase-3 activation) and cross-reference with genomic databases (e.g., CCLE) .
Q. What methodologies assess environmental impact and degradation pathways?
Answer:
- Environmental fate studies : Use HPLC-MS to track compound persistence in water/soil matrices. Evidence suggests photodegradation under UV light (λ = 254 nm) cleaves the dioxane ring .
- Biotic transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) to identify metabolites. Piperazine rings are often hydroxylated or N-oxidized .
- Ecotoxicity : Test on Daphnia magna (LC50) and algae (growth inhibition) to model aquatic toxicity .
Methodological Notes
- Synthetic Optimization : Compare microwave-assisted vs. conventional heating to reduce reaction times .
- Data Validation : Use Grubbs’ test to exclude outliers in cytotoxicity datasets .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or HDACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
